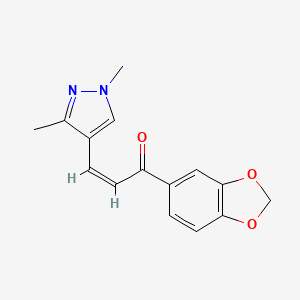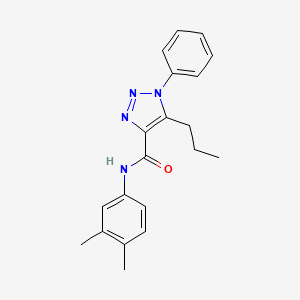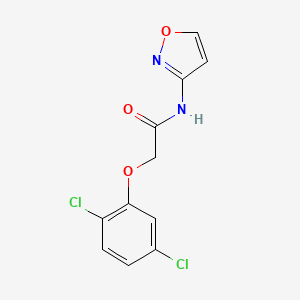
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
描述
N-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, also known as DCBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCBP belongs to the class of furohydrazides, which are known for their diverse biological activities.
科学研究应用
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to have neuroprotective effects by preventing oxidative stress and neuronal cell death.
作用机制
The exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in DNA replication and gene expression, respectively. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also activates the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. Additionally, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been reported to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of gene expression, cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which are responsible for the protection against oxidative stress. Moreover, N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the major advantages of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its ability to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy. N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide also exhibits low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Firstly, more studies are needed to elucidate the exact mechanism of action of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide and its molecular targets. This will enable the development of more specific and effective therapies based on N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide. Secondly, the optimization of the synthesis method and the improvement of the solubility of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide will enhance its bioavailability and efficacy. Thirdly, the evaluation of the safety and efficacy of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide in preclinical and clinical trials will provide valuable insights into its therapeutic potential. Finally, the exploration of the synergistic effects of N'-(3,4-dichlorobenzylidene)-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide with other anticancer agents and the development of combination therapies will enhance its therapeutic efficacy and reduce the risk of drug resistance.
属性
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-4-2-11(8-14(13)18)9-19-21-16(23)15-5-3-12(24-15)10-22-7-1-6-20-22/h1-9H,10H2,(H,21,23)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMIRUYTOKZQC-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)N/N=C\C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,4-dichlorophenyl)methylidene]-5-(1H-pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4854004.png)
![methyl 5-(aminocarbonyl)-2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4854016.png)

![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B4854028.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854034.png)

![(2,6-dichloro-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4854039.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4854049.png)
![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4854051.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4854056.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4854064.png)


![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)